molecular formula C21H18ClN5O4S B2869292 2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 893916-45-5

2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2869292
CAS No.: 893916-45-5
M. Wt: 471.92
InChI Key: GWAXEHJHOKWRBI-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H18ClN5O4S and its molecular weight is 471.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been involved in studies focusing on the synthesis of various heterocyclic derivatives. For instance, its role in the design and synthesis of thiazolopyrimidine derivatives with potential antinociceptive and anti-inflammatory properties has been explored. The detailed synthesis and spectroscopic data of these compounds have been reported, highlighting the compound's versatility in medicinal chemistry (Selvam, Karthik, Palanirajan, & Ali, 2012).
  • Another study delved into the condensation reactions involving this compound, particularly focusing on thieno[2,3-d]pyrimidin-4-ones, further illustrating its utility in the synthesis of complex chemical structures (Elmuradov, Bozorov, & Shakhidoyatov, 2011).

Biological Activities and Applications

  • The compound has been a part of studies synthesizing novel benzodifuranyl derivatives. These derivatives have been evaluated for their anti-inflammatory and analgesic properties, demonstrating the compound's relevance in drug discovery and pharmacological research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • It has also been involved in the synthesis of pyrimidinone and oxazinone derivatives, with a focus on their antimicrobial properties. This again underscores its potential in the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Photophysical Studies

  • In photophysical studies, this compound has been involved in the preparation of various heterocycles, showcasing its utility in photochemical reactions and the study of photophysics (Guizzardi, Mella, Fagnoni, & Albini, 2000).

Structural and Conformational Analysis

  • The compound has also played a role in structural and conformational studies. For instance, it has been used in X-ray structure determination of related compounds, contributing to our understanding of molecular configurations and conformations (Banfield, Fallon, & Gatehouse, 1987).

Pharmaceutical Research

  • In pharmaceutical research, the compound has been a precursor in the synthesis of various derivatives with potential central nervous system depressant activity, highlighting its significance in the development of new CNS drugs (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Properties

IUPAC Name

2-[7-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O4S/c1-26-18-16(20(29)27(2)21(26)30)19(25-17(24-18)12-5-7-13(22)8-6-12)32-11-15(28)23-10-14-4-3-9-31-14/h3-9H,10-11H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXEHJHOKWRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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